![molecular formula C23H27N3O3 B10998960 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B10998960.png)
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide
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Overview
Description
DB07738 , belongs to the class of N-benzylpiperidines . These compounds feature a piperidine ring conjugated to a benzyl group through a nitrogen atom . Its chemical formula is C~18~H~27~BrN~2~O~3~S .
Preparation Methods
Synthetic Routes:: One synthetic route involves the reaction of 3-bromo-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one with tert-butyl piperidin-4-ylcarbamate in dimethylformamide (DMF) . The specific conditions and reagents used in this reaction are essential for obtaining the desired compound.
Industrial Production:: Unfortunately, detailed industrial production methods for DB07738 are not widely available. research and development efforts may focus on optimizing synthetic routes for large-scale production.
Chemical Reactions Analysis
DB07738 can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can convert functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions occur with appropriate nucleophiles (e.g., amines, thiols).
Major products formed from these reactions depend on the specific reaction conditions.
Scientific Research Applications
DB07738 finds applications in various fields:
Mechanism of Action
The exact mechanism by which DB07738 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting cellular pathways.
Comparison with Similar Compounds
While DB07738’s uniqueness lies in its specific structure, similar compounds include:
Biological Activity
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide is a complex organic compound with potential therapeutic applications, particularly in the fields of neurology and oncology. This article presents an overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H33N3O4, with a molecular weight of 451.6 g/mol. The compound features an indole core linked to a piperidine ring and methoxy substituents, which may enhance its biological properties by influencing solubility and receptor binding affinity .
Property | Value |
---|---|
Molecular Formula | C26H33N3O4 |
Molecular Weight | 451.6 g/mol |
Structure | Indole-Piperidine hybrid |
Antiproliferative Effects
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives tested in the MTT assay demonstrated GI50 values ranging from 0.95 µM to 1.50 µM against multiple cancer types . Notably, the compound 5e (with a similar structure) showed superior potency compared to doxorubicin in several cell lines (A-549, MCF-7) .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors associated with cancer progression. For instance, compounds have shown strong inhibitory effects on epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values ranging from 89 to 137 nM for EGFR inhibition . These findings suggest that this compound could act as a multi-target agent in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and indole structures can significantly alter biological activity. For example:
Compound Name | GI50 (µM) | Unique Features |
---|---|---|
5e | 0.95 | Contains a 2-methylpyrrolidin-1-yl moiety |
5d | 1.05 | Morpholin-4-yl derivative |
Doxorubicin | 1.10 | Standard chemotherapeutic agent |
The presence of specific functional groups appears critical for enhancing antiproliferative activity, with certain configurations yielding more potent derivatives .
Neurotransmitter System Interaction
Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could position it as a candidate for treating neurological disorders .
Apoptotic Pathways
Research has also highlighted the potential of these compounds to induce apoptosis in cancer cells through modulation of apoptotic markers such as Caspases 3, 8, and 9. The ability to trigger apoptosis is crucial for the efficacy of anticancer agents .
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-28-21-6-3-16(13-22(21)29-2)15-26-11-8-19(9-12-26)25-23(27)18-4-5-20-17(14-18)7-10-24-20/h3-7,10,13-14,19,24H,8-9,11-12,15H2,1-2H3,(H,25,27) |
InChI Key |
APPDPPWNQZJEDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CC4=C(C=C3)NC=C4)OC |
Origin of Product |
United States |
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